molecular formula C19H17N3O4S B3536696 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide CAS No. 606922-90-1

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3536696
CAS No.: 606922-90-1
M. Wt: 383.4 g/mol
InChI Key: GEFNAKXVWPOEEE-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide, also known as EPN or Ethoprophos, is a chemical compound that belongs to the family of organophosphorus compounds. EPN is widely used as a pesticide and insecticide due to its high effectiveness in controlling pests and insects that damage crops and plants.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide involves the inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of the nervous system, leading to the symptoms of poisoning such as muscle weakness, respiratory failure, and even death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, disruption of the nervous system, and damage to various organs such as the liver and kidneys. This compound has also been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide has several advantages for use in lab experiments, including its high potency and effectiveness in inhibiting acetylcholinesterase. However, this compound also has several limitations, including its toxicity and potential for environmental contamination.

Future Directions

There are several future directions for the research and development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide, including the development of safer and more effective pesticides and insecticides, the identification of new targets for this compound in the nervous system, and the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
In conclusion, this compound is a highly effective pesticide and insecticide that has been extensively studied for its potential application in various scientific fields. While this compound has several advantages for use in lab experiments, it also has several limitations and potential risks associated with its toxicity and environmental impact. Further research and development of this compound are needed to fully understand its potential applications and risks.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide has been extensively studied for its potential application in various scientific fields such as biochemistry, pharmacology, and toxicology. This compound is known to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property of this compound has been utilized in the development of drugs that target the nervous system, including the treatment of Alzheimer's disease.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-3-16-17(12-7-5-4-6-8-12)20-19(27-16)21-18(23)13-9-10-15(26-2)14(11-13)22(24)25/h4-11H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFNAKXVWPOEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361689
Record name N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606922-90-1
Record name N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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